molecular formula C38H74NO8P B12417526 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7

1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7

Cat. No.: B12417526
M. Wt: 711.0 g/mol
InChI Key: ADCNXGARWPJRBV-MCFUPEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 involves the attachment of deuterium-labeled oleic acid to phosphatidylethanolamine. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including esterification and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound is carried out by specialized chemical companies that focus on the synthesis of stable isotopes and deuterated compounds. These companies use advanced techniques to ensure high purity and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups .

Mechanism of Action

Phosphatidylethanolamine, the core component of 1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7, regulates several cellular processes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentadecanoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-d7 is unique due to its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. Its specific structure allows for detailed studies of lipid metabolism and membrane dynamics .

Properties

Molecular Formula

C38H74NO8P

Molecular Weight

711.0 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate

InChI

InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1/i1D3,3D2,5D2

InChI Key

ADCNXGARWPJRBV-MCFUPEGSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)(O)OCCN

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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